2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(4-Fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 7-methoxybenzofuran moiety at position 5 and a 4-fluorophenyl-substituted acetamide group at position 2 (Fig. 1). The 4-fluorophenyl group enhances lipophilicity and may influence pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c1-25-14-4-2-3-12-10-15(26-17(12)14)18-22-23-19(27-18)21-16(24)9-11-5-7-13(20)8-6-11/h2-8,10H,9H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSLXAGHNSRJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenone derivatives in the presence of acid catalysts.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions involving fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorophenyl group.
Major Products
Oxidation: Formation of benzofuran aldehydes or acids.
Reduction: Formation of amines from the oxadiazole ring.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and oxadiazole rings may facilitate binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 7-methoxybenzofuran group in the target compound may enhance electron-donating properties compared to 5-bromobenzofuran (), which could influence binding to enzymes like tyrosinase or cyclooxygenase . The 4-fluorophenyl group is conserved in multiple analogs (e.g., 5d ), suggesting its role in optimizing lipophilicity and target affinity.
Spectral Data: IR Spectroscopy: The absence of C-S stretching (~621 cm⁻¹) in the target compound distinguishes it from thioether-containing analogs like 2a and 5d . NMR: The methoxy group (δ ~3.8 ppm) and fluorophenyl protons (δ ~7.0–7.5 ppm) provide diagnostic signals for structural confirmation .
Biological Activity Trends :
- Benzofuran-oxadiazole hybrids (e.g., 2a, 5d) show diverse activities: antimicrobial (), tyrosinase inhibition (), and COX-2 inhibition (). The target compound’s 7-methoxy group may confer unique selectivity due to steric or electronic effects.
- Chlorophenyl (2a) and bromobenzofuran (5d) substituents correlate with higher antimicrobial and enzyme inhibitory potency, respectively, compared to methoxy or fluorophenyl groups .
Biological Activity
The compound 2-(4-fluorophenyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Key Features
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Benzofuran Moiety : Contributes to biological activity through unique electronic properties.
- Oxadiazole Ring : Known for its role in various pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|---|
| Compound A | E. coli | 8.33 |
| Compound B | S. aureus | 5.64 |
| Compound C | P. aeruginosa | 13.40 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research has demonstrated that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation.
Case Study: Anticancer Efficacy
In a study published in ACS Omega, a series of oxadiazole derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the oxadiazole ring significantly enhanced cytotoxicity against A549 lung adenocarcinoma cells.
The proposed mechanism of action involves the inhibition of specific enzymes and receptors:
- Enzyme Inhibition : Oxadiazole derivatives block enzymes such as topoisomerase and telomerase, crucial for DNA replication in cancer cells.
- Receptor Modulation : The interaction with cellular receptors leads to altered signaling pathways that can induce apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Electron-Withdrawing Groups : The presence of fluorine enhances the electron deficiency of the aromatic system, improving binding affinity to biological targets.
- Hydroxyl Substituents : Hydroxyl groups at specific positions on the benzofuran enhance solubility and bioavailability.
Table 2: SAR Observations
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased lipophilicity |
| Hydroxyl Group Addition | Enhanced solubility |
| Benzofuran Ring Presence | Improved interaction with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
